Hepronicate
Overview
Description
It is primarily used in the treatment of cardiovascular diseases, including arterial occlusive diseases, Raynaud disease, and thromboangiitis obliterans . Hepronicate was initially developed by Mitsubishi Tanabe Pharma Corporation and has been approved for use in several countries since the early 1970s .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hepronicate can be synthesized through a multi-step process involving the esterification of nicotinic acid derivatives. The general synthetic route involves the reaction of 2,2-bis[(3-pyridinylcarbonyl)oxy]methyl]octyl alcohol with nicotinic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hepronicate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Hepronicate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and ester hydrolysis reactions.
Biology: Investigated for its effects on cellular lipid metabolism and vasodilation.
Medicine: Used in the treatment of cardiovascular diseases, particularly those involving arterial occlusion and vasospastic disorders
Industry: Employed in the development of pharmaceuticals targeting cardiovascular conditions.
Mechanism of Action
Hepronicate acts as a peripheral vasodilator and hypolipidemic agent. It works by targeting and neutralizing specific proteins involved in lipid metabolism and vascular tone regulation . The primary molecular target is interleukin-23 (IL-23), which plays a critical role in the inflammatory process and the activation of the immune system . By inhibiting IL-23, this compound reduces inflammation and promotes vasodilation, thereby improving blood flow and reducing lipid levels in the blood .
Comparison with Similar Compounds
Hepronicate is unique in its dual action as a vasodilator and hypolipidemic agent. Similar compounds include:
Nicotinic acid: Primarily used for its lipid-lowering effects but lacks significant vasodilatory activity.
Cilostazol: A vasodilator with antiplatelet properties but does not significantly affect lipid levels.
Pentoxifylline: Another vasodilator used in the treatment of peripheral vascular diseases but with a different mechanism of action.
This compound stands out due to its combined effects on both lipid metabolism and vascular tone, making it a versatile therapeutic agent for cardiovascular diseases .
Properties
IUPAC Name |
2,2-bis(pyridine-3-carbonyloxymethyl)octyl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-2-3-4-5-12-28(19-35-25(32)22-9-6-13-29-16-22,20-36-26(33)23-10-7-14-30-17-23)21-37-27(34)24-11-8-15-31-18-24/h6-11,13-18H,2-5,12,19-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIBJJJLGSYNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(COC(=O)C1=CN=CC=C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222680 | |
Record name | Hepronicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7237-81-2 | |
Record name | Hepronicate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7237-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hepronicate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007237812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hepronicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEPRONICATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4RK86FAVR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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